![molecular formula C21H32N6O3 B10781374 H-DL-Phe-DL-Pro-DL-Arg-Me](/img/structure/B10781374.png)
H-DL-Phe-DL-Pro-DL-Arg-Me
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICX5609107 is a synthetic chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609107 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include dichloromethane and methanol.
Catalysts: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of ICX5609107 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, monitor the progress, and ensure safety.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
ICX5609107 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ICX5609107 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated derivative or an alkylated compound.
Wissenschaftliche Forschungsanwendungen
ICX5609107 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ICX5609107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: ICX5609107 can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, affecting signal transduction and cellular responses.
Influencing Gene Expression: ICX5609107 may influence gene expression by interacting with transcription factors and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
ICX5609107 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ICX5609106 and ICX5609108 share structural similarities with ICX5609107.
Uniqueness: ICX5609107 is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications.
Comparison: Compared to similar compounds, ICX5609107 may offer better performance in certain reactions and applications due to its distinct chemical properties .
Eigenschaften
Molekularformel |
C21H32N6O3 |
---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N6O3/c1-14(28)17(9-5-11-25-21(23)24)26-19(29)18-10-6-12-27(18)20(30)16(22)13-15-7-3-2-4-8-15/h2-4,7-8,16-18H,5-6,9-13,22H2,1H3,(H,26,29)(H4,23,24,25) |
InChI-Schlüssel |
VINMGONHVGNYIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.